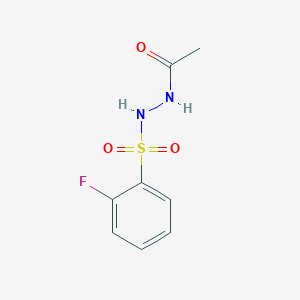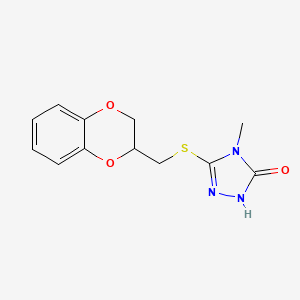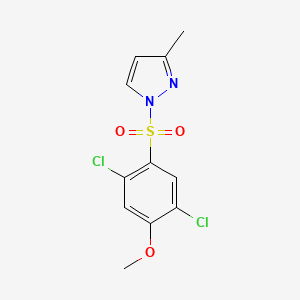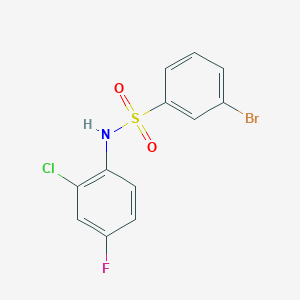
N'-(2-fluorophenyl)sulfonylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)sulfonylacetohydrazide (FSAH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FSAH is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mecanismo De Acción
The exact mechanism of action of N'-(2-fluorophenyl)sulfonylacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. This compound has been reported to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been reported to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-fluorophenyl)sulfonylacetohydrazide is a relatively easy compound to synthesize and purify. It is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. This compound is soluble in a wide range of organic solvents, which makes it easy to work with in the laboratory. However, this compound is not very water-soluble, which limits its use in aqueous systems.
Direcciones Futuras
There are several areas of future research for N'-(2-fluorophenyl)sulfonylacetohydrazide. One area is the development of this compound analogs with improved anti-tumor activity and selectivity. Another area is the investigation of this compound as a potential treatment for inflammatory and neurodegenerative diseases. In addition, this compound can be further studied for its potential applications in materials science, such as the development of corrosion inhibitors and catalysts.
Métodos De Síntesis
N'-(2-fluorophenyl)sulfonylacetohydrazide can be synthesized through a two-step process. In the first step, 2-fluorobenzene sulfonyl chloride is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 2-fluorobenzene sulfonyl hydrazide. In the second step, the resulting compound is reacted with acetic anhydride in the presence of a base such as pyridine to form this compound.
Aplicaciones Científicas De Investigación
N'-(2-fluorophenyl)sulfonylacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, this compound has been investigated for its potential use as a corrosion inhibitor for metals and alloys.
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c1-6(12)10-11-15(13,14)8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEMEFWANOFFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)


